molecular formula C24H38O4 B14348430 Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol CAS No. 93094-21-4

Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol

Cat. No.: B14348430
CAS No.: 93094-21-4
M. Wt: 390.6 g/mol
InChI Key: FTLBOCVNEWTTHO-UHFFFAOYSA-N
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Description

Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a hexadeca-2,4-dienyl group and two hydroxyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of benzene with a hexadeca-2,4-dienyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bonds in the hexadeca-2,4-dienyl group can be reduced to single bonds using hydrogenation with palladium on carbon as a catalyst.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones.

    Reduction: Saturated hydrocarbons.

    Substitution: Ethers or esters.

Scientific Research Applications

Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins due to its reactive functional groups.

Mechanism of Action

The mechanism of action of acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The double bonds in the hexadeca-2,4-dienyl group may also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Catechol: Similar structure with two hydroxyl groups on a benzene ring but lacks the hexadeca-2,4-dienyl group.

    Resorcinol: Another benzene derivative with hydroxyl groups at the 1 and 3 positions but without the hexadeca-2,4-dienyl group.

    Hydroquinone: Contains hydroxyl groups at the 1 and 4 positions on the benzene ring.

Uniqueness

Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol is unique due to the presence of the long hexadeca-2,4-dienyl chain, which imparts distinct chemical and physical properties compared to other benzene derivatives

Properties

CAS No.

93094-21-4

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol

InChI

InChI=1S/C22H34O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19-22(24)18-20;1-2(3)4/h12-15,17-19,23-24H,2-11,16H2,1H3;1H3,(H,3,4)

InChI Key

FTLBOCVNEWTTHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC=CCC1=CC(=CC(=C1)O)O.CC(=O)O

Origin of Product

United States

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